molecular formula C25H27FN4O4 B10833819 Phthalazine ketone derivative 2

Phthalazine ketone derivative 2

Cat. No.: B10833819
M. Wt: 466.5 g/mol
InChI Key: IJSAVXZCXLCXRP-UHFFFAOYSA-N
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Description

Phthalazine ketone derivative 2 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phthalazine ketone derivative 2 typically involves the reaction of a phthalazine precursor with various reagents under specific conditions. One common method includes the reaction of phthalazine with acetic anhydride, followed by further modifications to introduce the ketone functionality . Another approach involves the use of benzoxazinone derivatives as precursors, which are reacted with amines in ethanol to yield the desired phthalazine ketone derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Phthalazine ketone derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl amine in ethanol.

Major Products Formed:

Scientific Research Applications

Phthalazine ketone derivative 2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phthalazine ketone derivative 2 can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its versatile biological activities and its potential as a precursor for the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .

Properties

Molecular Formula

C25H27FN4O4

Molecular Weight

466.5 g/mol

IUPAC Name

4-[3-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one

InChI

InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31)

InChI Key

IJSAVXZCXLCXRP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC3=NNC(=O)C4=CC=CC=C43)F

Origin of Product

United States

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